

Comparative In Vivo Efficacy of MTHFD1/2 Inhibitors: LY345899 vs. DS18561882

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A detailed analysis of two prominent inhibitors targeting one-carbon metabolism for cancer therapy.

This guide provides a comprehensive comparison of the in vivo efficacy of two key inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, LY345899 and DS18561882. Both compounds target the one-carbon metabolic pathway, which is crucial for the biosynthesis of nucleotides necessary for the rapid proliferation of cancer cells.[1][2][3][4] While both have shown promise in preclinical cancer models, they exhibit differences in their specificity and have been evaluated in distinct tumor types.

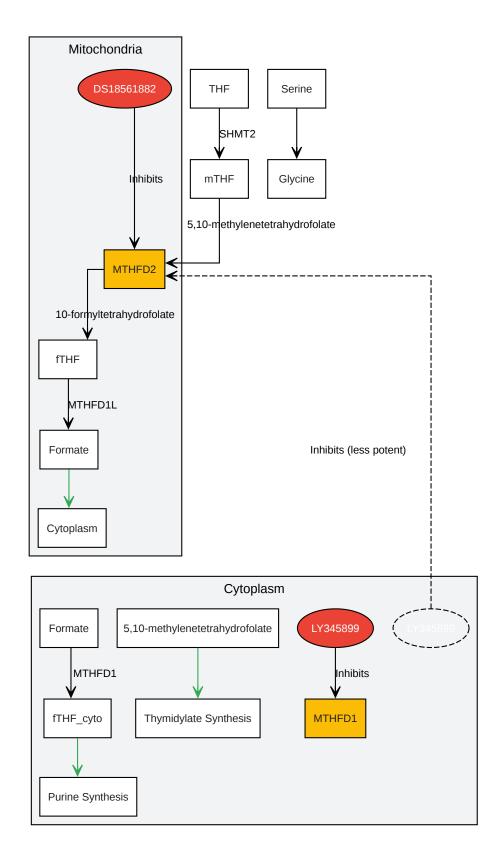
Mechanism of Action

Both LY345899 and DS18561882 function by inhibiting enzymes in the one-carbon folate metabolic pathway. This pathway is compartmentalized within the cell, with MTHFD1 primarily in the cytoplasm and MTHFD2 and MTHFD2L in the mitochondria.[4] These enzymes are critical for generating one-carbon units required for the synthesis of purines and thymidylate, essential components of DNA replication.[2][5] By disrupting this pathway, these inhibitors can starve cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.[2]

LY345899 is a folate analog that inhibits both MTHFD1 and MTHFD2.[6] It has a higher potency for MTHFD1 (IC50 of 96 nM) compared to MTHFD2 (IC50 of 663 nM).[6][7][8] In contrast, DS18561882 was developed as a more selective inhibitor of MTHFD2.[7][8][9] The



primary mechanism of DS18561882 is to block purine synthesis by inhibiting MTHFD2, leading to growth arrest.[5]





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Caption: Simplified signaling pathway of one-carbon metabolism and inhibitor targets.

In Vivo Efficacy and Tumor Models

Direct head-to-head in vivo comparison studies between LY345899 and DS18561882 are not readily available in the public domain. However, individual studies have demonstrated the antitumor efficacy of each compound in different cancer models.

Table 1: Summary of In Vivo Efficacy Data

Compound	Cancer Type	Animal Model	Key Efficacy Findings	Reference
LY345899	Colorectal Cancer	Cell line xenografts (SW620, LoVo) and PDX models	Decreased tumor volume and metastasis.	[5][7][8]
DS18561882	Breast Cancer	MDA-MB-231 xenograft	Decreased tumor burden with no change in mouse weight at a high dose (300 mg/kg).	[5]

| DS18561882 | Inflammatory Disease | Delayed Type Hypersensitivity (DTH) model | Protection from inflammation. |[10] |

LY345899 has shown potent antitumor activity in colorectal cancer models, leading to reduced tumor growth and metastasis.[5][6][11] DS18561882 has demonstrated efficacy in a breast cancer xenograft model, significantly reducing tumor growth.[5][7][8][9] Interestingly, DS18561882 has also been shown to be effective in a T-cell-dependent inflammatory disease model, suggesting its potential application beyond oncology.[10]

Experimental Protocols



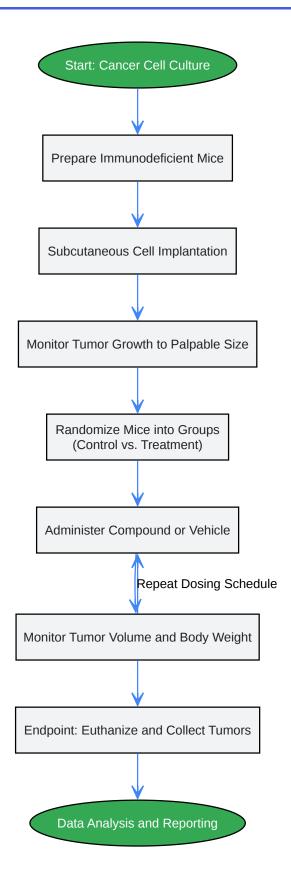
The following tables outline generalized experimental protocols for in vivo efficacy studies, based on the available literature.

Table 2: In Vivo Tumor Xenograft Model Protocol

Step	Procedure	Details
1. Cell Culture	Grow cancer cells (e.g., SW620 for colorectal, MDA-MB-231 for breast) in appropriate media.	Standard cell culture conditions.
2. Animal Model	Use immunodeficient mice (e.g., nude or BALB/c).	Animal protocols should be approved by an Institutional Animal Care and Use Committee.[12]
3. Cell Implantation	Subcutaneously inject cancer cells into the flank of the mice.	Typically 1-5 million cells per mouse.[1]
4. Tumor Growth	Allow tumors to reach a palpable size (e.g., 100-200 mm³).	[1]
5. Treatment	Randomize mice into control and treatment groups. Administer compounds via the specified route.	LY345899: Intraperitoneal injection.[6] DS18561882: Oral administration.[7][8][9] Control group receives a vehicle.
6. Monitoring	Monitor tumor volume and body weight regularly.	Tumor volume can be calculated using the formula: (length x width²)/2.

| 7. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study period. | Collect tumors for further analysis (e.g., histology, biomarker analysis). |





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Caption: General workflow for in vivo tumor xenograft studies.



Conclusion

Both LY345899 and DS18561882 are promising inhibitors of one-carbon metabolism with demonstrated in vivo anti-tumor activity. LY345899, a dual MTHFD1/2 inhibitor, has shown efficacy in colorectal cancer models. DS18561882, a more selective MTHFD2 inhibitor, has been effective in a breast cancer model and has also shown potential in inflammatory disease models. The choice between these inhibitors for further drug development would likely depend on the specific cancer type and the desired therapeutic window, considering the differing expression and roles of MTHFD1 and MTHFD2 in various tissues. Further head-to-head comparative studies would be invaluable in elucidating the relative therapeutic potential of these two compounds.

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